REACTION_SMILES
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[Al+3:22].[CH3:27][CH2:28][O:29][CH2:30][CH3:31].[H-:21].[H-:24].[H-:25].[H-:26].[Li+:23].[n:1]1[cH:2][c:3]([CH2:7][c:8]2[cH:9][cH:10][c:11]([CH:14]=[CH:15][C:16](=[O:17])[O:18][CH2:19][CH3:20])[cH:12][cH:13]2)[cH:4][cH:5][cH:6]1>>[n:1]1[cH:2][c:3]([CH2:7][c:8]2[cH:9][cH:10][c:11]([CH:14]=[CH:15][CH2:16][OH:17])[cH:12][cH:13]2)[cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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CCOC(=O)C=Cc1ccc(Cc2cccnc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C=Cc1ccc(Cc2cccnc2)cc1
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Name
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Type
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product
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Smiles
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OCC=Cc1ccc(Cc2cccnc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |